CID 71419819
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71419819” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Vorbereitungsmethoden
The preparation methods for CID 71419819 involve various synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of protective groups, halogenated hydrocarbons, and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require specialized equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
CID 71419819 undergoes various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include halogenated hydrocarbons, catalysts, and protective groups. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
CID 71419819 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and synthesis processes to study its reactivity and properties.
Biology: In biological research, this compound may be used to investigate its effects on biological systems and its potential as a therapeutic agent.
Industry: This compound can be used in industrial processes, such as the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of CID 71419819 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
CID 71419819 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. The comparison can be based on various parameters, such as reactivity, potency, and specificity. Some similar compounds include those identified through PubChem’s 2-D and 3-D neighboring sets .
Eigenschaften
CAS-Nummer |
821782-77-8 |
---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-5-7-8-12(9-11(3)4)10-13(14)6-2;1-2(3)4/h13-14H,5-8,10H2,1-4H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI-Schlüssel |
SHOSLGYGTRTCAL-BTQNPOSSSA-N |
Isomerische SMILES |
CCCCC(=C=C(C)C)C[C@@H](CC)O.CC(=O)O |
Kanonische SMILES |
CCCCC(=C=C(C)C)CC(CC)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.